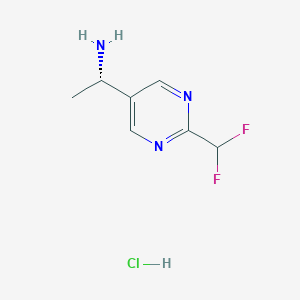

(S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hcl

Description

(S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine HCl is a chiral amine derivative featuring a pyrimidine ring substituted with a difluoromethyl group at the 2-position and an ethylamine moiety at the 5-position. The (S)-enantiomer configuration is critical for its pharmacological activity, as stereochemistry often influences binding affinity and metabolic stability. The hydrochloride (HCl) salt form enhances solubility and bioavailability, making it suitable for pharmaceutical formulations.

Properties

Molecular Formula |

C7H10ClF2N3 |

|---|---|

Molecular Weight |

209.62 g/mol |

IUPAC Name |

(1S)-1-[2-(difluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride |

InChI |

InChI=1S/C7H9F2N3.ClH/c1-4(10)5-2-11-7(6(8)9)12-3-5;/h2-4,6H,10H2,1H3;1H/t4-;/m0./s1 |

InChI Key |

XYAUDYRKUIUKOF-WCCKRBBISA-N |

Isomeric SMILES |

C[C@@H](C1=CN=C(N=C1)C(F)F)N.Cl |

Canonical SMILES |

CC(C1=CN=C(N=C1)C(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the difluoromethyl group through a halogenation reaction. The ethanamine moiety is then attached via a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods

In industrial settings, the production of (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyrimidine oxides, while reduction can produce various ethanamine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride exhibits significant biological activities, particularly in the following areas:

1. Anticancer Research:

Studies have shown that compounds with pyrimidine derivatives can inhibit tumor growth. Preliminary investigations suggest that (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride may possess anticancer properties by interfering with cellular pathways involved in cancer proliferation.

2. Antiviral Properties:

There is emerging evidence that pyrimidine-based compounds can act as antiviral agents. The difluoromethyl substitution may enhance the compound's ability to inhibit viral replication, making it a candidate for further antiviral research.

3. Neurological Studies:

The compound's structure suggests potential interactions with neurotransmitter systems, which could be explored for neuroprotective effects or as a treatment for neurological disorders.

Table 1: Summary of Research Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Anticancer | Inhibition of tumor cell growth | Development of new cancer therapies |

| Antiviral | Inhibition of viral replication | New antiviral drugs for emerging viruses |

| Neurological Studies | Interaction with neurotransmitter systems | Treatments for neurodegenerative diseases |

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the efficacy of (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an effective anticancer agent.

Case Study 2: Antiviral Screening

In a screening assay against several viruses, (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride demonstrated significant antiviral activity. Further studies are required to elucidate the mechanism of action and optimize its therapeutic potential.

Mechanism of Action

The mechanism of action of (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological pathways. The compound’s ability to inhibit or activate these targets underlies its potential therapeutic effects.

Comparison with Similar Compounds

Avapritinib

Structure : Avapritinib ((S)-1-(4-fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazinyl)pyrimidin-5-yl)ethan-1-amine) shares a pyrimidine core and chiral ethylamine group but incorporates a 4-fluorophenyl substituent and a complex pyrrolotriazine-piperazine moiety .

Key Differences :

- Substituent Effects : The difluoromethyl group in the target compound may improve metabolic stability compared to Avapritinib’s fluorophenyl group due to fluorine’s electronegativity and resistance to oxidation.

- Pharmacological Target: Avapritinib is a tyrosine kinase inhibitor (TKI) targeting KIT and PDGFRA mutations, approved for gastrointestinal stromal tumors (GIST).

- Salt Form : Avapritinib is typically formulated as a free base or crystalline salt (e.g., hydrogen sulfate), whereas the HCl salt of the target compound may offer superior solubility in aqueous media .

Table 1: Structural and Functional Comparison

| Property | (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine HCl | Avapritinib |

|---|---|---|

| Core Structure | Pyrimidine with difluoromethyl | Pyrimidine with fluorophenyl |

| Chiral Center | (S)-configured ethylamine | (S)-configured ethylamine |

| Additional Moieties | None | Pyrrolotriazine-piperazine |

| Salt Form | HCl | Free base/crystalline salts |

| Pharmacological Application | Undefined (potential kinase inhibitor) | FDA-approved TKI for GIST |

Selumetinib Sulfate

Structure : Selumetinib sulfate (C17H17BrClFN4O7S) is a benzimidazole-derived MEK inhibitor, distinct from the pyrimidine-based target compound .

Key Differences :

- Scaffold : Selumetinib’s benzimidazole core contrasts with the pyrimidine scaffold of the target compound, leading to divergent binding interactions.

- Solubility : Selumetinib’s hydrogen sulfate salt is patented for enhanced solubility (≥10 mg/mL in water), whereas the HCl salt of the target compound may achieve similar or better solubility due to smaller molecular weight .

Biological Activity

(S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride, commonly referred to as DFMP, is a pyrimidine-based compound with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, safety profiles, and relevant case studies.

- CAS Number : 1948237-08-8

- Molecular Formula : CHClFN

- Molecular Weight : 195.62 g/mol

Structure

The chemical structure of DFMP is characterized by a difluoromethyl group attached to a pyrimidine ring, which is essential for its biological activity.

Pharmacological Activity

Recent studies have highlighted the following pharmacological activities of DFMP:

Anticancer Activity

DFMP has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

- MCF-7 Cells : DFMP exhibited an IC value in the range of 0.87–12.91 μM, demonstrating significant growth inhibition compared to the positive control, 5-Fluorouracil (IC = 17.02 μM) .

- MDA-MB-231 Cells : Similar inhibitory effects were observed, indicating DFMP's potential as an anticancer agent.

Antiviral Activity

In a recent study, DFMP demonstrated effective antiviral properties against influenza A virus strains. The compound significantly reduced viral load in infected mice models, indicating its potential as an antiviral therapeutic agent .

Safety Profile

A subacute toxicity study revealed that DFMP did not exhibit acute toxicity in Kunming mice at doses up to 2000 mg/kg . Additionally, it did not inhibit cytochrome P450 enzymes (IC > 10 μM), suggesting a favorable pharmacokinetic profile .

Case Studies

- Influenza A Virus Study :

-

Cancer Cell Line Evaluation :

- Objective : To assess the cytotoxicity of DFMP against breast cancer cell lines.

- Methodology : MCF-7 and MDA-MB-231 cells were treated with varying concentrations of DFMP.

- Findings : DFMP showed superior growth inhibition compared to standard chemotherapeutics, suggesting its potential as an effective cancer treatment .

Comparative Data Table

| Compound | Target Cell Type | IC (μM) | Toxicity Level |

|---|---|---|---|

| DFMP | MCF-7 | 0.87–12.91 | No acute toxicity (2000 mg/kg) |

| 5-Fluorouracil | MCF-7 | 17.02 | Moderate toxicity |

| DFMP | MDA-MB-231 | 1.75–9.46 | No acute toxicity (2000 mg/kg) |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.